molecular formula C5H7F2NO B7965634 5,5-Difluoropiperidin-3-one

5,5-Difluoropiperidin-3-one

Cat. No.: B7965634
M. Wt: 135.11 g/mol
InChI Key: RJUSSKKPOKTPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoropiperidin-3-one: is a fluorinated heterocyclic compound with the molecular formula C5H7F2NO It is a derivative of piperidine, where two hydrogen atoms at the 5-position are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidin-3-one typically involves the fluorination of piperidin-3-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

    Starting Material: Piperidin-3-one

    Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent over-fluorination and to achieve high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 5,5-difluoropiperidin-3-ol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: 5,5-Difluoropiperidin-3-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5,5-Difluoropiperidin-3-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of fluorinated polymers with unique properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropiperidin-3-one
  • 3,3-Difluoropiperidine
  • 5,5-Difluoropiperidin-2-one

Uniqueness

5,5-Difluoropiperidin-3-one is unique due to the presence of two fluorine atoms at the 5-position, which significantly alters its chemical and biological properties compared to its analogs. This unique substitution pattern enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5,5-difluoropiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(9)2-8-3-5/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUSSKKPOKTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.